Bis(hexafluoroacetylacetonato)cobalt(II) hydrate
Description
Properties
Molecular Formula |
C10H2CoF12O4 |
|---|---|
Molecular Weight |
473.03 g/mol |
IUPAC Name |
cobalt(2+);1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/2C5HF6O2.Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H;/q2*-1;+2 |
InChI Key |
QDSYTPPFMSRYGR-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Co+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(hexafluoroacetylacetonato)cobalt(II) hydrate can be synthesized through the reaction of cobalt(II) salts with hexafluoroacetylacetone in the presence of a base. The reaction typically involves the following steps:
- Dissolution of cobalt(II) salts (such as cobalt(II) chloride or cobalt(II) nitrate) in a suitable solvent.
- Addition of hexafluoroacetylacetone to the solution.
- Introduction of a base (such as sodium hydroxide or potassium hydroxide) to facilitate the formation of the complex.
- Isolation and purification of the resulting product through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Bis(hexafluoroacetylacetonato)cobalt(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states or even elemental cobalt.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(0) or cobalt(I) species. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Bis(hexafluoroacetylacetonato)cobalt(II) hydrate is a coordination complex with potential applications in various scientific fields . This compound, which has the molecular formula , features a cobalt(II) ion coordinated with hexafluoroacetylacetonate ligands and water molecules . It typically appears as an orange powder and is soluble in organic solvents .
- As a Precursor in Chemical Synthesis: this compound can be used as a starting material for synthesizing other cobalt complexes . For instance, it can be recrystallized in acetonitrile to form a complex where the hexafluoroacetylacetonate ligands are axially coordinated . These complexes can then be modified by substituting the axial acetonitrile molecules with other nitrogen- or oxygen-containing ligands .
- Inhibiting Cancer Cell Growth: Cobalt complexes, including those with β-ketoamine ligands, have demonstrated potential in inhibiting the growth of human lung carcinoma cells, human colorectal carcinoma cells, human hepatocellular carcinoma cells, and human fibroblast cells .
- Biomedical Research: This compound can be applied to biomedical research .
- Forensic Work: It can be used in forensic work .
- Clinical Diagnostics: It also has applications in clinical diagnostics .
Mechanism of Action
The mechanism of action of bis(hexafluoroacetylacetonato)cobalt(II) hydrate involves its ability to form stable complexes with various ligands. The compound interacts with molecular targets through coordination bonds, influencing the structure and reactivity of the target molecules. The pathways involved in these interactions depend on the specific ligands and conditions present .
Comparison with Similar Compounds
Metal Hexafluoroacetylacetonate Hydrates
Fluorinated β-diketonate complexes of other transition metals share structural similarities but differ in electronic and functional properties.
Key differences :
- Cobalt vs. Nickel : Co(hfac)₂·xH₂O exhibits higher thermal stability (melting point 197°C vs. Ni analog’s decomposition at lower temperatures), making it preferable for high-temperature processes like CVD .
- Cobalt vs. Copper : Cu(hfac)₂·xH₂O is more reactive in redox reactions due to copper’s variable oxidation states, whereas cobalt’s +2 state offers stability in oxygen-sensitive applications .
Non-Fluorinated Analog: Cobalt(II) Acetylacetonate Hydrate
Replacing fluorine with hydrogen in the ligand backbone significantly alters properties:
Key differences :
- The hexafluoro substitution increases volatility (beneficial for CVD) and Lewis acidity, enhancing catalytic activity in electron-deficient systems .
Comparison with Other Cobalt Compounds
Cobalt(II) Sulfate Heptahydrate (CAS 10026-24-1)
An inorganic salt with distinct applications:
Key differences :
- CoSO₄·7H₂O’s water solubility makes it suitable for aqueous processes, whereas Co(hfac)₂·xH₂O is used in organic solvents or gas-phase deposition .
Biological Activity
Chemical Identity and Properties
Bis(hexafluoroacetylacetonato)cobalt(II) hydrate, with the chemical formula and CAS number 19648-83-0, is a coordination compound where cobalt is coordinated with hexafluoroacetylacetonate ligands. This compound exhibits unique chemical properties, making it a subject of interest in various scientific fields, particularly in biological studies and medicinal chemistry. Its molecular weight is approximately 493.07 g/mol, and it typically appears as a crystalline powder with a melting point ranging from 173 to 197 °C .
The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules, including proteins and nucleic acids. The coordination of cobalt ions enhances the compound's reactivity and potential therapeutic applications. The compound has been noted for its interactions with DNA, suggesting possible mechanisms for antimicrobial and anticancer activities .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cobalt(II) complexes, including bis(hexafluoroacetylacetonato)cobalt(II). These complexes have demonstrated significant inhibitory effects against various bacterial and fungal strains. For instance, research indicates that cobalt(II) complexes can bind to calf thymus DNA in an intercalative manner, which may underlie their antimicrobial efficacy .
Table 1: Antimicrobial Activity of Cobalt(II) Complexes
| Complex | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Co(II)-PicHA-AlaSal | 0.91 - 3.65 mM | Not specified |
| Standard Antibiotics (Gentamicin) | 0.5 - 1.0 mM | 1.0 - 2.0 mM |
| Co(II)-Hexafluoroacetylacetonate | Varies by strain | Varies by strain |
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on L929 mouse fibroblast cells have shown that higher concentrations may lead to decreased metabolic activity and increased nuclear damage over time. The cytotoxicity appears to be concentration-dependent, with prolonged exposure resulting in more pronounced effects .
Table 2: Cytotoxic Effects on L929 Cells
| Concentration (mM) | Metabolic Activity (%) | Nuclear Damage (Scale 1-10) |
|---|---|---|
| 0.91 | 85 | 2 |
| 1.5 | 70 | 4 |
| 3.65 | 40 | 7 |
Therapeutic Potential
The potential therapeutic applications of this compound are being explored in drug delivery systems due to its favorable interaction with biological macromolecules. Research indicates that transition metal complexes like this one can serve as effective carriers for therapeutic agents, enhancing their stability and bioavailability .
Study on Antimicrobial Properties
A study conducted on the antibacterial properties of cobalt(II)-based complexes revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized a range of bacterial strains, measuring the MIC and MBC values to assess efficacy compared to standard antibiotics .
Investigation into Cytotoxicity
Another investigation focused on the cytotoxic effects of this compound on various eukaryotic cell lines, including L929 fibroblasts and cancer cell lines. The findings indicated that while lower concentrations were relatively safe, higher concentrations resulted in significant cytotoxicity, emphasizing the need for careful dosage consideration in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
